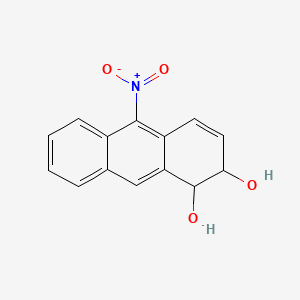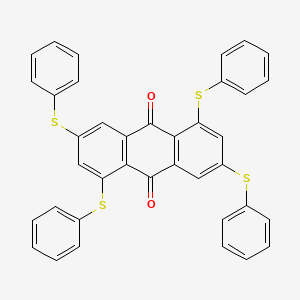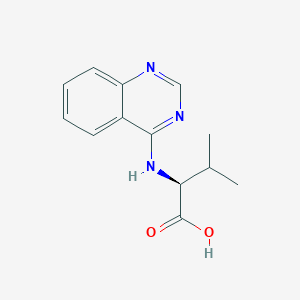
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound that features a quinazoline moiety, which is known for its significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation, resulting in the formation of the desired product .
Industrial Production Methods
the use of microwave-assisted synthesis is a promising approach due to its efficiency and ability to produce high yields under controlled conditions .
化学反应分析
Types of Reactions
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .
科学研究应用
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Medicine: It has shown promise as a tyrosine kinase inhibitor, which is relevant in cancer research.
作用机制
The mechanism of action of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
- 4-(Quinazolin-4-ylamino)butanoic acid
- (Quinazolin-4-ylamino)-acetic acid
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(Phenylsulfonyl)butanoic acid
Uniqueness
(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to act as a tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)11(13(17)18)16-12-9-5-3-4-6-10(9)14-7-15-12/h3-8,11H,1-2H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 |
InChI 键 |
LHNBRZQJEHYCGL-NSHDSACASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |
规范 SMILES |
CC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
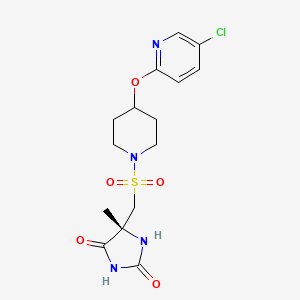

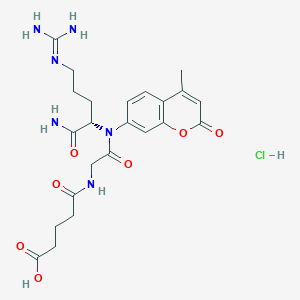


![4-(4-Chlorobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13142865.png)


